3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12N2O7S and a molecular weight of 352.32 g/mol . This compound is known for its intriguing properties and finds applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Materials Science: Employed in the development of advanced materials with specific properties.
Organic Synthesis: Utilized as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methoxy-4-nitrophenyl)sulfamoyl]benzoic acid
- 3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
- 3-[(2-Methoxy-6-nitrophenyl)sulfamoyl]benzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in pharmaceuticals and materials science .
Properties
IUPAC Name |
3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O7S/c1-23-13-6-5-10(16(19)20)8-12(13)15-24(21,22)11-4-2-3-9(7-11)14(17)18/h2-8,15H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLPJSJHTNHCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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